Cas no 892784-39-3 (1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one)

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
- AKOS001924272
- F3411-1203
- 1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
- 892784-39-3
- 1-Ethyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-morpholinyl)-4(1H)-quinolinone
-
- インチ: 1S/C22H23FN2O4S/c1-3-24-14-21(30(27,28)16-6-4-5-15(2)11-16)22(26)17-12-18(23)20(13-19(17)24)25-7-9-29-10-8-25/h4-6,11-14H,3,7-10H2,1-2H3
- InChIKey: ZPPYQWJDWZCIRY-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C2=C(C=C(F)C(N3CCOCC3)=C2)C(=O)C(S(C2=CC=CC(C)=C2)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 430.13625655g/mol
- どういたいしつりょう: 430.13625655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 775
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 75.3Ų
じっけんとくせい
- 密度みつど: 1.329±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 666.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 0.70±0.20(Predicted)
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-1203-3mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-1203-5μmol |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-1203-15mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-1203-5mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-1203-1mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-1203-2μmol |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-1203-2mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-1203-4mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-1203-30mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-1203-10mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 10mg |
$79.0 | 2023-09-10 |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 関連文献
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-oneに関する追加情報
Introduction to 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one (CAS No. 892784-39-3)
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 892784-39-3, belongs to the class of quinoline derivatives, which are well-known for their broad spectrum of pharmacological properties. The presence of multiple functional groups, including an ethyl substituent, a fluoro atom, a 3-methylbenzenesulfonyl group, and a morpholine moiety, contributes to its complex chemical profile and makes it a subject of intense research interest.
The structural framework of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is characterized by a central quinoline core, which is a well-established scaffold in medicinal chemistry. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The modifications introduced in this compound, such as the fluoro substitution at the 6-position and the morpholine ring at the 7-position, are strategically designed to enhance its pharmacological efficacy and selectivity.
The fluoro atom at the 6-position of the quinoline ring is a key feature that influences the electronic properties and metabolic stability of the molecule. Fluorinated aromatic compounds are frequently employed in drug design due to their ability to improve binding affinity, reduce metabolic degradation, and enhance lipophilicity. In the context of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one, the fluoro group likely contributes to optimizing its interaction with biological targets by modulating electronic distributions and steric hindrance.
The 3-methylbenzenesulfonyl group attached to the 3-position of the quinoline ring introduces a sulfonamide moiety, which is known for its bioisosteric properties and ability to enhance molecular interactions with biological receptors. Sulfonamides are widely used in pharmaceuticals due to their versatile biological activities, including antimicrobial, anti-inflammatory, and diuretic effects. The presence of this group in 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one suggests that it may exhibit similar pharmacological properties or even novel mechanisms of action.
The morpholin-4-yloxy substituent at the 7-position adds another layer of complexity to the molecular structure. Morpholine derivatives are known for their ability to enhance solubility and bioavailability, which are critical factors in drug development. The morpholine ring in this compound likely improves its pharmacokinetic profile by increasing water solubility while maintaining adequate lipophilicity for effective membrane penetration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yloxy)-1,4-dihydroquinolin-4-one with biological targets. These studies have highlighted the potential of this compound as a lead candidate for further development in therapeutic areas such as oncology and inflammation. The combination of structural features makes it a promising candidate for designing next-generation drugs with improved efficacy and reduced side effects.
In vitro studies have begun to explore the biological activities of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-yloxy)-1,4-dihydroquinolinone, revealing interesting interactions with various enzymes and receptors. Preliminary data suggest that it may exhibit inhibitory effects on enzymes involved in cancer cell proliferation and inflammatory pathways. These findings align with the growing interest in quinoline derivatives as scaffolds for developing novel therapeutic agents.
The synthesis of 1-Ethyl -6 -fluoro - 3 - ( 3 - methyl benzenesulfonyl ) - 7 - ( morpholino - 4 - yl ) - 1 , 4 - dihydroquinolino [ 5 , 6 - c ] pyridin - 5 ( 2 h ) one (CAS No. 89278439) involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the complex framework of this molecule efficiently.
The development of new synthetic routes has been instrumental in making compounds like 1-Ethyl -6 -fluoro - 3 -(m-toluenesulfonyl) -7 -(morpholino) - dihydroquinolino[5 ,6-c]pyridine] one more accessible for medicinal chemists. These advances have accelerated the discovery process by allowing rapid access to analogues with modified substituents for further pharmacological evaluation.
The potential applications of 1-Ethyl -6-fluoro - 3 -(m-toluenesulfonyl) -7 -(morpholino) dihydroquinolino[5 ,6-c]pyridine] one extend beyond oncology; it may also show promise in treating neurological disorders and infectious diseases. The structural diversity provided by its multiple functional groups allows it to interact with a wide range of biological targets, making it a versatile candidate for drug discovery efforts.
As research continues to uncover new therapeutic possibilities for quinoline derivatives like Ethy l -6-fl uor o-[ (m et h y l b e n z e n e s u l f o n y l ) ]-[N,N-dimorpholino]-dihydroquino linone, collaboration between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications. The integration of high-throughput screening technologies with computational modeling will further streamline the process of identifying lead compounds with optimal pharmacological profiles.
In conclusion,Ethy l-[N,N-dimorpholino]-dihydroquino linone represents an exciting example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups positions it as a valuable scaffold for further exploration in drug discovery programs aimed at addressing unmet medical needs across multiple disease areas.
892784-39-3 (1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one) 関連製品
- 122375-39-7(1-[(4-methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt)
- 941943-69-7((5Z)-5-(2-fluorophenyl)methylidene-2-(piperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one)
- 1264042-25-2(1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)
- 1172547-72-6(N-(2-methoxy-5-methylphenyl)-2-5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-ylacetamide)
- 2168114-57-4(3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid)
- 734538-39-7(N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide)
- 1807034-90-7(2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine)
- 1820706-32-8(bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride)
- 1804428-20-3(2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride)
- 1207047-66-2(methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate)




